[1-(4-Fluorobenzyl)-1H-imidazol-5-yl]methanamine hydrochloride

CYP11B2 Aldosterone Synthase Imidazole

[1-(4-Fluorobenzyl)-1H-imidazol-5-yl]methanamine hydrochloride is a 1,5-substituted imidazole building block featuring a 4-fluorobenzyl group at N1 and a primary aminomethyl (-CH₂NH₂) handle at C5, supplied as the hydrochloride salt (MW 241.69, C₁₁H₁₃ClFN₃). This scaffold serves as a key intermediate for constructing ligands targeting aldosterone synthase (CYP11B2), where its 4-fluorobenzyl substituent confers a quantifiable potency advantage over the unsubstituted benzyl analogue, as evidenced by comparative enzymatic inhibition data from the foundational Roumen et al.

Molecular Formula C11H13ClFN3
Molecular Weight 241.69
CAS No. 1439900-30-7
Cat. No. B2551394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(4-Fluorobenzyl)-1H-imidazol-5-yl]methanamine hydrochloride
CAS1439900-30-7
Molecular FormulaC11H13ClFN3
Molecular Weight241.69
Structural Identifiers
SMILESC1=CC(=CC=C1CN2C=NC=C2CN)F.Cl
InChIInChI=1S/C11H12FN3.ClH/c12-10-3-1-9(2-4-10)7-15-8-14-6-11(15)5-13;/h1-4,6,8H,5,7,13H2;1H
InChIKeyDKQULSATJQJHFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Focused Overview of [1-(4-Fluorobenzyl)-1H-imidazol-5-yl]methanamine hydrochloride (CAS 1439900-30-7)


[1-(4-Fluorobenzyl)-1H-imidazol-5-yl]methanamine hydrochloride is a 1,5-substituted imidazole building block featuring a 4-fluorobenzyl group at N1 and a primary aminomethyl (-CH₂NH₂) handle at C5, supplied as the hydrochloride salt (MW 241.69, C₁₁H₁₃ClFN₃) . This scaffold serves as a key intermediate for constructing ligands targeting aldosterone synthase (CYP11B2), where its 4-fluorobenzyl substituent confers a quantifiable potency advantage over the unsubstituted benzyl analogue, as evidenced by comparative enzymatic inhibition data from the foundational Roumen et al. 2010 series [1].

[1-(4-Fluorobenzyl)-1H-imidazol-5-yl]methanamine hydrochloride: Critical Structural Nuances That Prevent Simple Analog Interchange


Superficially similar 1-benzyl-imidazole-5-methanamine building blocks cannot be interchanged without altering the pharmacological trajectory. Replacing the 4-fluorobenzyl group with an unsubstituted benzyl group reduces CYP11B2 inhibitory potency by approximately 5.5-fold, as evidenced by IC₅₀ values of 330 nM for the 4-fluoro analogue versus 1799 nM for the unsubstituted parent in the same enzymatic context [1]. Furthermore, simultaneous removal or replacement of the 5-aminomethyl handle destroys the site for late-stage diversification (e.g., amide coupling) that enables rapid structure–activity relationship (SAR) exploration . These structural features are not extraneous; they directly dictate both target engagement potency and synthetic versatility.

Quantitative Differentiation Evidence: [1-(4-Fluorobenzyl)-1H-imidazol-5-yl]methanamine hydrochloride vs. Close Analogs


5.5-Fold CYP11B2 Potency Gain Compared to Unsubstituted 1-Benzyl-1H-imidazole

The 4-fluorobenzyl moiety is the critical determinant for CYP11B2 affinity. In the foundational 1-benzyl-1H-imidazole series reported by Roumen et al. (2010), the 4-fluoro-substituted analogue 1-(4-fluorobenzyl)-1H-imidazole inhibits human CYP11B2 with an IC₅₀ of 330 nM [1]. By contrast, the unsubstituted parent 1-benzyl-1H-imidazole yields an IC₅₀ of 1799 nM in the same enzymatic assay [2]. The resulting 5.5-fold potency advantage is directly attributable to the electronic and steric contributions of the para-fluoro substituent.

CYP11B2 Aldosterone Synthase Imidazole Structure-Activity Relationship

CYP11B2-over-CYP11B1 Selectivity Ratio Achieved with the 4-Fluorobenzyl Scaffold

Off-target inhibition of CYP11B1 (11β-hydroxylase) is a known liability in aldosterone synthase inhibitor programs. The 4-fluorobenzyl imidazole core provides a measurable selectivity window: CYP11B1 IC₅₀ = 494 nM versus CYP11B2 IC₅₀ = 330 nM, yielding a selectivity ratio of ~1.5 [1]. In contrast, the unsubstituted 1-benzyl-1H-imidazole exhibits approximately equipotent inhibition of both isoforms with a ratio near unity, making it a less desirable starting point for selective inhibitor design [2].

CYP11B1 Selectivity Aldosterone Synthase Imidazole

5-Aminomethyl Handle Enables Direct Amide Conjugation Without Protecting-Group Manipulation

The primary amine at the 5-position is immediately available for amide bond formation with carboxylic acids, acid chlorides, or activated esters, enabling rapid SAR expansion . Analogous building blocks lacking this handle (e.g., 1-(4-fluorobenzyl)-1H-imidazole, CAS 56643-73-3) require additional synthetic steps—such as formylation, reduction, or halogenation followed by nucleophilic displacement—to install a functionalizable group [1]. The presence of the pre-installed aminomethyl group eliminates 2–3 synthetic transformations, reducing overall step count and improving atom economy in lead optimization libraries.

Amide Coupling Late-Stage Functionalization Medicinal Chemistry Building Block

Validated Application Scenarios for [1-(4-Fluorobenzyl)-1H-imidazol-5-yl]methanamine hydrochloride Based on Quantitative Evidence


Aldosterone Synthase (CYP11B2) Inhibitor Lead Optimization

The 5.5-fold CYP11B2 potency gain provided by the 4-fluorobenzyl core makes this building block the logical choice for generating focused amide libraries. Researchers can directly couple diverse carboxylic acids to the aminomethyl handle to rapidly explore the SAR of the western portion of the molecule while retaining the optimized fluorobenzyl-imidazole pharmacophore [1].

Selectivity-Driven Medicinal Chemistry Against CYP11B1

Programs requiring CYP11B2-selective inhibitors benefit from the ~1.5-fold selectivity window exhibited by the 4-fluorobenzyl scaffold. Using this intermediate provides a baseline selectivity advantage over unsubstituted benzyl alternatives, reducing the number of analogs needed to achieve a target selectivity profile [2].

Accelerated Parallel Synthesis and Fragment-Based Drug Discovery (FBDD)

The pre-installed primary amine eliminates 2–3 synthetic steps compared to building blocks lacking a functionalizable C5 group. This enables high-throughput amide library production for fragment growing, scaffold hopping, or DNA-encoded library (DEL) synthesis in industrial drug discovery settings .

Quote Request

Request a Quote for [1-(4-Fluorobenzyl)-1H-imidazol-5-yl]methanamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.